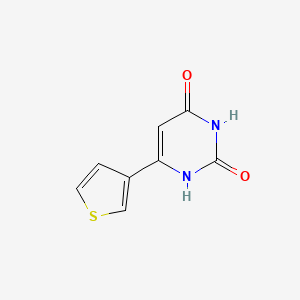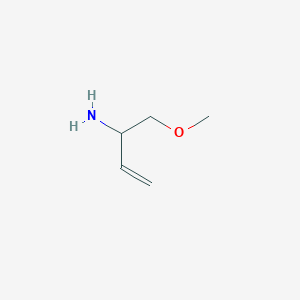
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide
Übersicht
Beschreibung
3-Bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide, commonly known as BMME-TBE, is a novel synthetic compound with potential applications in a variety of scientific fields. It is a brominated derivative of the widely-used N-methyl-N-methoxy-5-(2,2,2-trifluoro-ethoxy)-benzamide (MTBE-TBE) molecule, and has been studied for its potential as a therapeutic agent, as well as its utility in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its bromo and trifluoroethoxy functional groups make it a versatile precursor for the construction of molecules with desired biological activities. For instance, the modification of its structure has led to the development of compounds with significant antipsychotic, antidopaminergic, and neuroleptic activities, as demonstrated by Högberg et al. (1990) in their study on the synthesis and antidopaminergic properties of related benzamides, indicating their suitability for investigating dopamine D-2 mediated responses in both in vitro and in vivo settings (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Chemical Synthesis Enhancements
The chemical's structure facilitates the exploration of regioselective synthesis methods and the development of novel synthetic routes, enhancing the efficiency and yield of target molecules. Research by Hirokawa, Horikawa, & Kato (2000) on the efficient synthesis of related pyridine carboxylic acids highlights the importance of such intermediates in creating potent dopamine D2 and D3 receptor antagonists, underscoring the compound's role in advancing synthetic chemistry (Hirokawa, Horikawa, & Kato, 2000).
Antimicrobial and Antipathogenic Properties
Beyond its applications in medicinal chemistry and drug design, derivatives of this compound exhibit promising antimicrobial and antipathogenic properties. The structural flexibility allows for the synthesis of analogs targeting specific bacterial strains and biofilms, as explored by Limban, Marutescu, & Chifiriuc (2011) in their study on new thiourea derivatives with significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of these compounds in addressing bacterial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3/c1-16(18-2)10(17)7-3-8(12)5-9(4-7)19-6-11(13,14)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKZIPTTYMJUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)OCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



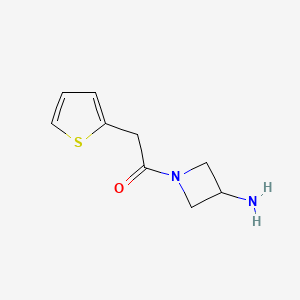
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
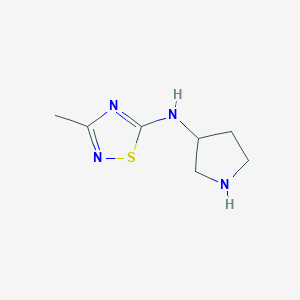
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
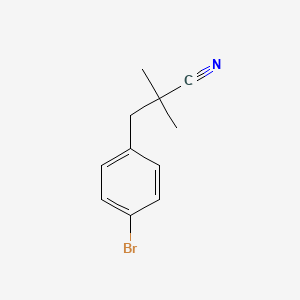

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
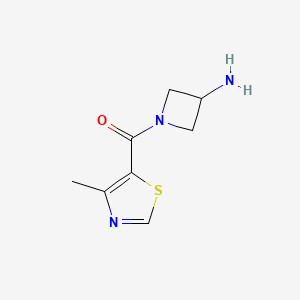

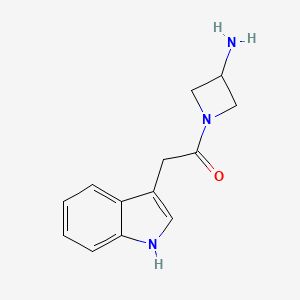
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
